molecular formula C20H17FN6O2 B10979784 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10979784
M. Wt: 392.4 g/mol
InChI Key: SBAQCMBNFHFAEQ-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a structurally complex molecule featuring a pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide side chain linked to a [1,2,4]triazolo[4,3-a]pyridine moiety. Its design integrates fluorinated aromatic systems and heterocyclic scaffolds, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target affinity .

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17FN6O2/c21-15-6-2-1-5-14(15)16-8-9-20(29)27(25-16)13-19(28)22-11-10-18-24-23-17-7-3-4-12-26(17)18/h1-9,12H,10-11,13H2,(H,22,28)

InChI Key

SBAQCMBNFHFAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=NN=C4N3C=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Triazolopyridine Moiety: This is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Final Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding. Its structure suggests it could interact with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is being investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and triazolopyridine moiety are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs from the evidence, emphasizing key substituents and molecular characteristics:

Compound Name Pyridazinone Substituent Acetamide Side Chain Substituent Heterocyclic Moiety Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-fluorophenyl [1,2,4]triazolo[4,3-a]pyridin-3-yl ethyl group [1,2,4]triazolo[4,3-a]pyridine Not reported Unique combination of 2-fluorophenyl and triazolopyridine-ethyl acetamide.
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide 4-fluorophenyl Pyridin-2-yl None ~343.34 Fluorine at para position on phenyl; lacks triazolopyridine moiety.
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Phenyl 2-(trifluoromethyl)phenyl None 397.37 Non-fluorinated phenyl on pyridazinone; trifluoromethyl group enhances lipophilicity.
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 4-fluorophenyl 4-(trifluoromethoxy)phenyl [1,2,4]triazolo[4,3-b]pyridazine (thio-linked) ~509.45 Sulfur-linked triazolopyridazine; trifluoromethoxy group may improve metabolic stability.
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide None 4-ethoxyphenyl [1,2,4]triazolo[4,3-b]pyridazine ~457.50 Ethoxyphenyl substituent instead of fluorophenyl; methyl group on triazolopyridazine may alter steric interactions.

Functional Implications of Substituent Variations

  • Triazolopyridine vs. Triazolopyridazine : The [1,2,4]triazolo[4,3-a]pyridine moiety in the target compound differs from the [1,2,4]triazolo[4,3-b]pyridazine in , which could influence π-π stacking interactions or hydrogen bonding with biological targets.

Spectroscopic and Physicochemical Comparisons

While direct data for the target compound are unavailable, highlights NMR-based structural comparisons of related pyridazinone derivatives. For instance, chemical shift differences in regions corresponding to substituents (e.g., fluorophenyl or triazolopyridine groups) can indicate variations in electronic environments, which may correlate with solubility or metabolic stability .

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a novel pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H18FN5OC_{20}H_{18}FN_5O, with a molecular weight of approximately 362.4 g/mol. The presence of the fluorophenyl and triazolo groups contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₃FN₃O₂
Molecular Weight362.4 g/mol
CAS Number1232803-27-8
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyridazine core facilitates interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activity. Studies suggest that the compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit certain isoforms of carbonic anhydrase (hCA), which are involved in various physiological processes including respiration and acid-base balance.
  • Receptor Binding : The triazolo group enhances binding affinity to specific receptors, potentially influencing signaling pathways related to inflammation and pain.

Biological Activity Studies

Recent research has focused on evaluating the compound's efficacy across different biological models:

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyridazine core were tested against COX-1/2 and showed low nanomolar IC50 values (5.3 - 49.7 nM), indicating potent inhibition of these enzymes involved in inflammatory responses .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer types, including:

  • Cal27 (head-neck carcinoma)
  • HepG2 (hepatocellular carcinoma)
  • A2780 (ovarian carcinoma)

In these studies, certain derivatives showed promising antiproliferative activity and induced apoptosis in cancer cells .

Antimicrobial Activity

Preliminary tests indicate that the compound may possess antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study highlighted the effectiveness of pyridazine derivatives in reducing inflammation in animal models, showing a marked decrease in edema and pain response .
  • Cytotoxicity Assessment : In a comparative analysis, several derivatives were tested for their cytotoxicity against human lung fibroblasts (MRC-5) alongside Plasmodium falciparum strains (3D7 and Dd2). The selectivity index was calculated to assess the therapeutic window of these compounds .

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